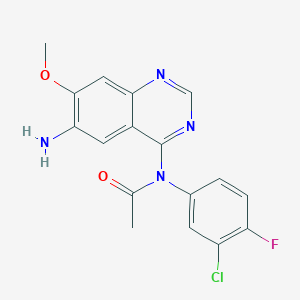

N-(6-amino-7-methoxyquinazolin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Description

N-(6-amino-7-methoxyquinazolin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a quinazoline-based acetamide derivative characterized by a 6-amino-7-methoxyquinazolin-4-yl core linked to a 3-chloro-4-fluorophenyl group via an acetamide bridge. Its synthesis likely involves condensation of a quinazoline intermediate with a halogenated aniline derivative, followed by functional group modifications .

Properties

Molecular Formula |

C17H14ClFN4O2 |

|---|---|

Molecular Weight |

360.8 g/mol |

IUPAC Name |

N-(6-amino-7-methoxyquinazolin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide |

InChI |

InChI=1S/C17H14ClFN4O2/c1-9(24)23(10-3-4-13(19)12(18)5-10)17-11-6-14(20)16(25-2)7-15(11)21-8-22-17/h3-8H,20H2,1-2H3 |

InChI Key |

XHZAPKCKRZBDDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC(=C(C=C1)F)Cl)C2=NC=NC3=CC(=C(C=C32)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-7-methoxyquinazolin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

Substitution Reactions:

Acylation: The final step involves the acylation of the substituted quinazoline with 3-chloro-4-fluoroaniline in the presence of acetic anhydride or other acylating agents to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-7-methoxyquinazolin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinazoline N-oxides.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C17H13ClFN3O3

- Molecular Weight : 361.8 g/mol

- IUPAC Name : 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate

The structure contains a quinazoline core, which is known for its diverse biological activities, making it a target for drug development.

Anticancer Activity

Research indicates that compounds similar to N-(6-amino-7-methoxyquinazolin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide exhibit promising anticancer properties.

Case Study: Antitumor Activity Evaluation

A study assessed the compound's efficacy against various cancer cell lines using the National Cancer Institute's protocols. The results demonstrated significant growth inhibition rates across multiple human tumor cell lines. For instance, the compound showed a mean GI50 (concentration required to inhibit cell growth by 50%) of approximately 15.72 μM, indicating strong antitumor potential .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, particularly against bacterial strains.

Case Study: Antimicrobial Screening

In a comprehensive study, the synthesized quinazoline derivatives were tested against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for development as antibacterial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the quinazoline core.

- Introduction of the chloro and fluoro substituents.

- Acetylation to yield the final product.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of N-(6-amino-7-methoxyquinazolin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes. It can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues (Table 1) share the 3-chloro-4-fluorophenylacetamide motif but differ in the heterocyclic core or substituents:

Key Observations :

- Nitro vs.

- Core Heterocycle: Replacement of quinazoline with naphthalene () or pyridazinone () alters electronic properties and steric bulk, impacting receptor binding. For example, pyridazinone derivatives in show FPR2 agonist activity, suggesting the quinazoline core may target different pathways .

Pharmacological and Physicochemical Properties

- Receptor Specificity: Pyridazinone-based acetamides () activate FPR1/FPR2 receptors in neutrophils, whereas quinazoline derivatives like the target compound may target tyrosine kinases due to structural resemblance to EGFR inhibitors .

- Solubility and Stability: The 6-amino-7-methoxy groups in the target compound improve aqueous solubility compared to nitro analogues (). Trifluoromethyl groups in benzothiazole acetamides () enhance metabolic stability but reduce polarity .

- Molecular Conformation : The dihedral angle between the 3-chloro-4-fluorophenyl and naphthalene rings in N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide is 60.5° (), while the target compound’s quinazoline-phenyl angle is likely smaller, favoring planar conformations for target engagement .

Biological Activity

N-(6-amino-7-methoxyquinazolin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide, with the CAS number 869199-62-2, is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClFN4O2, with a molecular weight of 360.77 g/mol. The compound features a quinazoline core, which is known for its role in various biological activities, particularly as an inhibitor of the epidermal growth factor receptor (EGFR) .

The quinazoline derivatives, including this compound, primarily function as tyrosine kinase inhibitors. They exert their effects by binding to the ATP-binding site of the EGFR, thereby inhibiting its phosphorylation and subsequent activation. This inhibition leads to a reduction in cell proliferation and survival in cancer cell lines .

Biological Activity and Efficacy

1. Anticancer Activity:

Research indicates that compounds with a similar quinazoline structure exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values: In studies involving other quinazoline derivatives, IC50 values as low as 0.096 μM have been reported against EGFR . While specific IC50 data for this compound are not extensively documented, its structural similarities suggest potential effectiveness.

2. Structure-Activity Relationships (SAR):

The presence of substituents at specific positions on the quinazoline ring significantly influences biological activity:

- Fluorine and Chlorine Substituents: The incorporation of halogens (like chlorine and fluorine) at the aromatic ring enhances binding affinity to EGFR .

- Amino Group: The amino group at position 6 is critical for maintaining activity and may contribute to favorable interactions within the active site.

Case Studies and Research Findings

Several studies have explored quinazoline derivatives' therapeutic potential:

| Study Reference | Compound Tested | Cell Line | IC50 Value |

|---|---|---|---|

| Various Quinazolines | HepG2 | 0.07 nM | |

| N-(benzo[d]thiazol-2-yl)-6-bromo... | MCF7 | 0.096 μM | |

| 6-Bromo derivatives | A549 | 2.09 μM |

These studies underscore the importance of structural modifications in enhancing anticancer efficacy.

Safety and Toxicity

While the compound shows promise as an anticancer agent, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that similar compounds can cause skin irritation and may be harmful if ingested . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What statistical methods are recommended for analyzing dose-response and synergy studies?

- Synergy Scoring : Use the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI) for drug synergy/antagonism.

- Nonlinear Regression : Fit dose-response curves with GraphPad Prism® using a four-parameter logistic model (Hill equation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.